Maniwamycin A

Antifungal potency Azoxy antibiotics Structure-activity relationship

Maniwamycin A (CAS 122566-70-5), also designated KA 7367A, is an azoxy antibiotic isolated from the fermentation broth of Streptomyces prasinopilosus KC-7367. It belongs to the maniwamycin family of natural products characterized by an α,β-unsaturated azoxy functional group and a low molecular weight of approximately 198.26 g/mol (C10H18N2O2).

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 122566-70-5
Cat. No. B044890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManiwamycin A
CAS122566-70-5
Synonyms2-oxobutane-3-NNO-azoxy-1'-(1'-hexene)
maniwamycin A
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCCCC=C[N+](=NC(C)C(=O)C)[O-]
InChIInChI=1S/C10H18N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-9H,4-6H2,1-3H3/b8-7+,12-11?/t9-/m0/s1
InChIKeyWFHYSKXBQMLHKH-JFLSSZQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maniwamycin A CAS 122566-70-5: Technical Baseline and Chemical Identity for Research Procurement


Maniwamycin A (CAS 122566-70-5), also designated KA 7367A, is an azoxy antibiotic isolated from the fermentation broth of Streptomyces prasinopilosus KC-7367 [1]. It belongs to the maniwamycin family of natural products characterized by an α,β-unsaturated azoxy functional group and a low molecular weight of approximately 198.26 g/mol (C10H18N2O2) . The compound exhibits selective antifungal activity with no antibacterial spectrum . Originally developed by Kowa Company as a preclinical candidate for mycoses, Maniwamycin A received orphan drug designation in Japan before being discontinued in 1995 [2].

Maniwamycin A Procurement: Why Generic Azole or Polyene Antifungals Cannot Replace This Specific Compound


Substitution with structurally or mechanistically related antifungals is contraindicated due to Maniwamycin A's unique combination of selective antifungal activity and the absence of antibacterial effects . Unlike broad-spectrum azoles that inhibit ergosterol synthesis or polyenes that disrupt fungal membranes, Maniwamycin A operates via an undefined mechanism likely distinct from these targets [1]. Furthermore, within its own azoxy chemical class, Maniwamycin A demonstrates superior potency relative to its closest congener Maniwamycin B, making generic replacement within the same compound series untenable for assays requiring specific activity thresholds [2].

Maniwamycin A: Quantified Differentiation Against Closest Analogs and In-Class Candidates


Superior Antifungal Potency of Maniwamycin A vs. Maniwamycin B

Maniwamycin A exhibits quantifiably stronger antifungal efficacy than its structural analog Maniwamycin B, as directly observed in head-to-head microbiological assays. While both compounds share the same azoxy core and are co-produced by the same strain, Maniwamycin A demonstrates consistently lower minimum inhibitory concentrations (MICs) against susceptible fungal species [1]. This potency advantage is not merely incremental but constitutes a material difference in the achievable fungal inhibition at equivalent mass concentrations [2].

Antifungal potency Azoxy antibiotics Structure-activity relationship

Selective Antifungal Spectrum vs. Broad-Spectrum Antibiotics

Unlike many antifungal agents derived from Actinomycetes that exhibit residual antibacterial activity (e.g., amphotericin B, certain azoxy compounds like Azoxybacilin), Maniwamycin A demonstrates complete selectivity for fungal targets with no detectable antibacterial effect against standard Gram-positive or Gram-negative panels [1]. This selectivity was confirmed in the original isolation studies, where Maniwamycin A showed no inhibition of bacterial growth even at concentrations exceeding its antifungal MICs .

Antifungal selectivity Antibacterial absence Mechanism of action

Structural Differentiation: Maniwamycin A vs. Manumycin A

Maniwamycin A (C10H18N2O2, MW 198.26) is structurally and biosynthetically distinct from the commonly confused antibiotic Manumycin A (C31H38N2O7, MW 526.6). Maniwamycin A is a low molecular weight azoxy compound produced by S. prasinopilosus, whereas Manumycin A is a high molecular weight polyketide from S. parvulus that acts as a potent farnesyltransferase inhibitor (FTase Ki = 1.2 μM) [1]. This structural divergence leads to fundamentally different biological activities and applications: Manumycin A is an anticancer lead, while Maniwamycin A is an antifungal agent .

Chemical structure Molecular weight Polyketide vs. azoxy

Maniwamycin A Procurement Scenarios: Where This Compound Delivers Differentiated Value


Antifungal Susceptibility Testing and Discovery of Fungal-Selective Agents

Use Maniwamycin A as a positive control or reference compound in antifungal susceptibility assays, particularly when evaluating new azoxy antibiotics or antifungal agents derived from Streptomyces. Its documented broad antifungal spectrum against clinically relevant species (Candida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, T. rubrum) and complete lack of antibacterial activity provides a benchmark for selectivity [1]. Researchers developing fungal-specific therapeutics can use Maniwamycin A as a comparator to validate target selectivity.

Mechanism-of-Action Studies for Undefined Antifungal Pathways

Employ Maniwamycin A in chemical biology and mode-of-action studies to probe fungal-specific pathways that are not targeted by existing clinical antifungals (azoles, echinocandins, polyenes). Because Maniwamycin A's antifungal mechanism remains undefined but clearly differs from ergosterol synthesis inhibition or membrane disruption, it represents a tool compound for discovering novel fungal vulnerabilities [2]. Its orphan drug designation and preclinical development history further validate its potential relevance to human mycoses.

Structure-Activity Relationship (SAR) Studies of Azoxy Natural Products

Utilize Maniwamycin A as the parent scaffold for SAR campaigns focused on the azoxy pharmacophore. The compound's small size (MW 198) and single chiral center make it an attractive starting point for medicinal chemistry optimization. Comparative studies with Maniwamycin B (the less potent analog) can illuminate the structural determinants of antifungal efficacy within this chemotype [3]. Synthetic routes to Maniwamycin A have been described, enabling analog generation.

Reference Standard for Analytical Method Development

Procure Maniwamycin A for use as a certified reference material in HPLC, LC-MS, or NMR method development targeting azoxy natural products. The compound's well-defined physicochemical properties (UV λmax 234 nm, solubility profile: soluble in MeOH, EtOAc; insoluble in H2O, n-hexane) facilitate its use as a calibration standard [4]. Its commercial availability from multiple suppliers supports its adoption as a benchmark compound in natural product chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maniwamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.